1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione
Description
1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione is a β-diketone derivative characterized by a central propane-1,3-dione backbone substituted with a 5-chloro-2-hydroxyphenyl group at position 1 and a 2-methylphenyl group at position 2. This compound exhibits keto-enol tautomerism, enabling chelation with transition metals, which enhances its utility in coordination chemistry and biological applications .
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-4-2-3-5-12(10)15(19)9-16(20)13-8-11(17)6-7-14(13)18/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPSILGFVFUKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526041 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88952-40-3 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Synthesis via Claisen-Schmidt Condensation
Reaction Mechanism and Starting Materials
The Claisen-Schmidt condensation is a classical method for synthesizing β-diketones. For this compound, the reaction involves:
- 2-Hydroxy-5-chloroacetophenone : Serves as the enolizable ketone.
- 2-Methylbenzoyl chloride : Acts as the acylating agent.
The base-catalyzed condensation proceeds via enolate formation, followed by nucleophilic attack on the acyl chloride. The reaction is typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under inert conditions.
Microwave-Assisted Solvent-Free Synthesis
Green Chemistry Approach
A solvent-free microwave irradiation method, as reported by Dhokale et al. (2023), offers a sustainable alternative. This approach uses potassium carbonate (K₂CO₃) as a solid base and microwave radiation to accelerate the reaction.
Procedure Overview
- Grinding Reactants : 2-Hydroxy-5-chloroacetophenone and 2-methylbenzoyl chloride are ground with K₂CO₃.
- Microwave Irradiation : The mixture is irradiated at 300 W for 5–6 minutes.
- Workup : The product is precipitated by acidification, filtered, and recrystallized from ethanol.
Advantages
Comparative Analysis of Synthesis Methods
The table below contrasts key parameters of traditional and microwave-assisted methods:
Structural Characterization and Validation
Post-synthesis characterization ensures the integrity of the product:
- FT-IR Spectroscopy : Peaks at 1617 cm⁻¹ (C=O stretching) and 3142 cm⁻¹ (O–H vibration) confirm β-diketone formation.
- ¹H NMR : Resonances at δ 11.28 (enolic proton) and δ 10.72 (phenolic -OH) verify the structure.
- Mass Spectrometry : Molecular ion peak at m/z 288.055 aligns with the theoretical mass.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of 1-(5-chloro-2-oxophenyl)-3-(2-methylphenyl)propane-1,3-dione.
Reduction: Formation of 1-(5-chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propan-1-ol.
Substitution: Formation of derivatives such as 1-(5-amino-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione.
Scientific Research Applications
Pharmaceutical Applications
-
Antioxidant Activity :
- Research indicates that compounds similar to 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione exhibit significant antioxidant properties. This is crucial for developing formulations aimed at reducing oxidative stress-related diseases. A study published in the Journal of Medicinal Chemistry highlighted its potential in protecting cells from oxidative damage .
- Anti-inflammatory Effects :
- Anticancer Properties :
Material Science Applications
- Photostability Enhancer :
- Dyes and Pigments :
Analytical Chemistry Applications
- Chromatographic Techniques :
- Spectroscopic Studies :
Case Studies
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative stress.
Signal Transduction Modulation: It can modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and cancer.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The biological and chemical behavior of β-diketones is highly dependent on substituent groups. Key analogs and their properties are compared in Table 1 .
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogen Effects : Chlorine substituents (e.g., SAC-3/SAC-6) enhance antibacterial activity, while bromine () improves metal-binding capacity due to increased electronegativity.
- Aromatic vs. Heteroaromatic Substituents : Pyridine or thiophene groups () improve solubility and bioactivity compared to purely phenyl-substituted analogs.
- Functional Groups : Epoxide derivatives () show higher antimicrobial activity, likely due to increased electrophilicity and reactivity.
Key Findings:
- Antimicrobial Potency: Chlorinated derivatives (e.g., SAC-3) outperform non-halogenated analogs, likely due to enhanced membrane permeability .
- Antifungal Activity : Pyridine-substituted β-diketones () show dual antibacterial and antifungal effects, attributed to heteroaromatic π-π interactions with microbial enzymes.
Material Science and Coordination Chemistry
- Metal Complexation: The target compound’s keto-enol tautomerism allows it to act as a bidentate ligand. Analogous compounds form stable octahedral complexes with Co(II), Ni(II), and Cu(II), useful in disinfectants and catalysis .
- Catalytic Applications : Thiophene-substituted β-diketones () form metallopolymers that catalyze ring-opening polymerization (ROP) of lactides, highlighting substituent-dependent reactivity .
Biological Activity
1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione, also known as a derivative of chalcone, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and antioxidant activities, supported by case studies and research findings.
- Molecular Formula : C16H13ClO3
- Molecular Weight : 288.73 g/mol
- CAS Number : 420825-19-0
Antibacterial Activity
Recent studies have demonstrated the compound's significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Bacillus subtilis | 0.015 |
A study highlighted that the compound exhibited complete inhibition of bacterial growth within 8 hours at the aforementioned concentrations, suggesting a rapid action mechanism against pathogenic bacteria .
Antifungal Activity
The compound also shows promising antifungal activity. In vitro tests revealed its effectiveness against common fungal strains:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.020 |
| Aspergillus niger | 0.015 |
These results indicate that the compound could be a potential candidate for antifungal therapies, particularly in cases where conventional treatments fail .
Antioxidant Activity
The antioxidant potential of 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione was evaluated using the DPPH radical scavenging method. The results showed a significant ability to scavenge free radicals:
- DPPH Scavenging Activity : 87% at a concentration of 100 µg/mL.
This activity suggests that the compound may play a role in mitigating oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various chalcone derivatives, 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione was found to be one of the most effective compounds against both bacterial and fungal strains tested. The structure-activity relationship (SAR) analysis indicated that the presence of chloro and hydroxy groups significantly enhances its bioactivity .
Case Study 2: Antioxidant Screening
Another study focused on the antioxidant properties of this compound compared to standard antioxidants such as ascorbic acid. The findings indicated that it exhibited superior radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems .
Q & A
Q. What are the optimized synthetic routes for 1-(5-chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione, and how do reaction conditions influence yield?
The compound is synthesized via a chalcone intermediate (1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2-propene) using NaOH and H₂O₂ in ethanol. Key steps include:
- Dissolving the chalcone in ethanol with 5% NaOH.
- Adding 30% H₂O₂ and stirring for 2 hours to form the epoxide derivative.
- Recrystallization from ethanol to purify the product .
Alternative methods involve Claisen-Schmidt condensation using thionyl chloride as a catalyst, with yields dependent on stoichiometry, temperature (reflux vs. room temperature), and solvent polarity .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the diketone structure, with characteristic peaks for aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 190–200 ppm) .
- FT-IR : Strong absorptions at ~1650 cm⁻¹ (C=O stretching) and 3200–3500 cm⁻¹ (O-H stretching of the phenolic group) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for epoxide derivatives .
Q. How is antimicrobial activity evaluated for this compound, and what are common assay protocols?
- Broth Microdilution : Minimum Inhibitory Concentration (MIC) is determined against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using standardized CLSI guidelines .
- Agar Diffusion : Zones of inhibition are measured after 24-hour incubation at 37°C . Activity correlates with electron-withdrawing substituents (e.g., chloro groups) enhancing membrane permeability .
Advanced Research Questions
Q. How can computational docking resolve discrepancies in reported biological activity data?
Molecular docking in cytochrome P450 reductase (PDB ID: 1Q1) identifies binding affinities influenced by substituents. For example:
- The 4"-methoxy-phenyl substituent in derivative 3f shows higher binding energy (-9.2 kcal/mol) due to hydrophobic interactions with Leu86 and hydrogen bonding with Tyr178 .
- Discrepancies arise from variations in assay conditions (e.g., solvent polarity affecting compound solubility) or protein conformational states .
Q. What strategies mitigate side reactions during derivatization with phosphorus halides?
- Controlled Temperature : Reactions with PCl₃ or phenyl phosphorus halides are conducted at 10°C to prevent over-halogenation .
- Base Selection : Triethylamine scavenges HCl, minimizing byproducts like 3-chloropropanone .
- Solvent Optimization : Dry toluene reduces hydrolysis of reactive intermediates .
Q. How do structural modifications impact catalytic activity in polymerization reactions?
Zinc(II) complexes of β-diketonate derivatives act as catalysts for polylactic acid (PLA) synthesis:
- Electropolymerized thiophene groups on FTO electrodes enable heterogeneous catalysis, achieving PLA with Mn ~15,000 Da and polydispersity <1.5 .
- Substituent bulkiness (e.g., 2-methylphenyl vs. thiophenyl) influences catalyst stability and monomer conversion rates .
Q. What methodologies address low yields in large-scale synthesis?
- Flow Chemistry : Continuous reactors reduce reaction time and improve heat transfer for epoxidation steps .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes for chalcone intermediates) .
- Purification : Column chromatography with EtOAc:petroleum ether (25:75) removes unreacted starting materials .
Q. How can contradictory data in antimicrobial studies be systematically analyzed?
- Meta-Analysis : Compare MIC values across studies using standardized strains (e.g., ATCC 25922 for E. coli) .
- Structural-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., -Cl vs. -OCH₃) with logP values to explain permeability differences .
Methodological Considerations
Q. What protocols ensure reproducibility in kinetic studies of degradation pathways?
Q. How are enantiomeric impurities characterized in asymmetric synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
